molecular formula C15H18BNO2 B1356988 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline CAS No. 675576-26-8

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

Cat. No. B1356988
M. Wt: 255.12 g/mol
InChI Key: LFALMDZWCMSBFO-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” is a chemical compound that contains a boron atom. The boron atom is part of a borolane ring, which is a five-membered ring with two oxygen atoms and three carbon atoms . This compound is related to other compounds such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” and "6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3 (4H)-one" .


Synthesis Analysis

The synthesis of this compound could involve borylation, hydroboration, and coupling reactions . For example, borylation could occur at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration could involve alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling could occur with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Molecular Structure Analysis

The molecular structure of this compound involves a borolane ring attached to an isoquinoline ring. The borolane ring contains two oxygen atoms and three carbon atoms, and the isoquinoline ring is a type of heterocyclic aromatic compound .


Chemical Reactions Analysis

This compound could participate in various chemical reactions due to the presence of the borolane ring and the isoquinoline ring. For example, it could undergo borylation, hydroboration, and coupling reactions as mentioned in the synthesis analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could vary depending on its specific structure and the conditions under which it is studied. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .

Scientific Research Applications

Synthesis and Structural Studies

  • Suzuki Cross-Coupling Reactions : The compound is utilized in Suzuki cross-coupling reactions for introducing aryl and vinyl substituents in specific positions of other molecules, such as 8-hydroxyquinoline (Babudri et al., 2006).
  • Crystal Structure and Vibrational Properties : Its derivatives are studied for their crystal structure and vibrational properties, contributing to the understanding of molecular conformations and interactions (Qing-mei Wu et al., 2021).
  • Density Functional Theory (DFT) Studies : DFT is employed to calculate molecular structures and compare them with X-ray diffraction results, enhancing insights into molecular geometry and electronic properties (T. Liao et al., 2022).

Fluorescence and Antimicrobial Applications

  • Fluorescence Studies : Its derivatives have been used in fluorescence studies to evaluate their effectiveness in different solvents and for labeling oligodeoxyribonucleotides, aiding in the study of genetic materials (Shipra Singh & Ramendra K. Singh, 2007).
  • Antimicrobial Properties : Derivatives of the compound are examined for their antimicrobial properties, contributing to the development of new antimicrobial agents (S. Mukhtar et al., 2022).

Radiosynthesis and Imaging

  • PET Imaging : It has been used in the radiosynthesis of PET radiotracers for imaging neurofibrillary tangles, advancing the diagnostic capabilities in neurology (R. Hopewell et al., 2019).

Molecular Structure and Interaction Studies

  • Weak Interaction Studies : The compound is involved in studies focusing on weak interactions and molecular "sandwich" complexes, providing insights into molecular binding and interaction mechanisms (V. Khrustalev et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound could depend on its specific structure and the conditions under which it is handled. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is classified as a combustible solid, and its flash point is not applicable .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFALMDZWCMSBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582879
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline

CAS RN

675576-26-8
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 675576-26-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Bu, X Yuan, H Wu, J Zhou, H Zhang - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs) are located at the meeting-point of ERK and p38 MAPK signaling pathways, which can phosphorylate eukaryotic …
Number of citations: 6 www.sciencedirect.com
N Kotoku, A Ito, S Shibuya, K Mizuno, A Takeshima… - Tetrahedron, 2017 - Elsevier
An improved method for synthesizing structurally simplified analogs of cortistatin A (1), a novel anti-angiogenic steroidal alkaloid from a marine sponge, was developed. In contrast to …
Number of citations: 4 www.sciencedirect.com
Q Wang, E Lucien, A Hashimoto… - Journal of medicinal …, 2007 - ACS Publications
We describe the biological evaluation of isothiazoloquinolones (ITQs) having structural modifications at the 6-, 7-, and 8-positions. Addition of a methoxy substituent to C-8 effected an …
Number of citations: 52 pubs.acs.org
W Zhu, H Chen, Y Wang, J Wang, X Peng… - Journal of medicinal …, 2017 - ACS Publications
A novel series of pyridin-3-amine derivatives were designed, synthesized, and evaluated as multitargeted protein kinase inhibitors for the treatment of non-small cell lung cancer (…
Number of citations: 27 pubs.acs.org

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